molecular formula C12H22O11 B11830289 alpha-D-galactosyl-(1->3)-D-galactose CAS No. 7313-98-6

alpha-D-galactosyl-(1->3)-D-galactose

Cat. No.: B11830289
CAS No.: 7313-98-6
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-SDOYDPJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-D-galactosyl-(1->3)-D-galactose is a disaccharide composed of two D-galactose units linked via an α-(1→3) glycosidic bond. This structure is notable for its role in immune responses, particularly as a carbohydrate allergen, where it acts as an epitope recognized by antibodies . D-galactose, the monomeric unit, is an aldohexose found in lactose, glycoproteins, and glycolipids, with diverse biological roles ranging from energy metabolism to signaling . The α-(1→3) linkage distinguishes this compound from other galactose-containing oligosaccharides, influencing its biochemical interactions and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-α-D-Galactopyranosyl-D-galactopyranose typically involves the glycosylation of a galactose donor with a galactose acceptor. One common method is the use of trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside as the donor and allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor . The reaction is carried out under anhydrous conditions with a suitable catalyst to promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of 3-O-α-D-Galactopyranosyl-D-galactopyranose often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from a donor substrate to an acceptor molecule, resulting in the formation of the desired disaccharide. This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-α-D-Galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galactose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alditols, which are sugar alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and bromine water.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alditols (sugar alcohols).

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Biological Role and Immunological Implications

Alpha-Gal Syndrome : One of the most notable applications of alpha-D-galactosyl-(1->3)-D-galactose is its involvement in Alpha-Gal Syndrome (AGS), an IgE-mediated hypersensitivity reaction triggered by the oligosaccharide galactose-α-1,3-galactose. This syndrome is linked to tick bites, particularly from the lone star tick, which injects alpha-gal into the human bloodstream. Subsequent exposure to mammalian meat can provoke allergic reactions due to the presence of this carbohydrate epitope in red meat .

Mechanism of Action : Studies have shown that the enzymes α-D-galactosidase and β-1,4 galactosyltransferase play crucial roles in the metabolism of alpha-gal within ticks and potentially influence the onset of AGS in humans. Silencing these enzymes in ticks resulted in reduced levels of alpha-gal, highlighting their importance in both tick physiology and human immunological responses .

Xenotransplantation

Hyperacute Rejection : Alpha-D-galactosyl-(1->3)-D-galactose is implicated in hyperacute rejection during xenotransplantation, where human recipients develop antibodies against the alpha-gal epitope present on porcine cells. This immune response can lead to rapid graft failure. Research indicates that substantial amounts of alpha-Gal oligosaccharides may be necessary to mitigate this rejection process .

Synthetic Applications : The synthesis of alpha-Gal analogs and mimetics has been explored as a strategy to create more compatible xenografts. By modifying the structure of alpha-D-galactosyl-(1->3)-D-galactose, researchers aim to reduce immunogenicity while maintaining functionality in transplanted tissues .

Glycobiology and Enzymatic Synthesis

Glycosyltransferases : The enzyme α-(1→3) galactosyltransferase facilitates the transfer of galactose units from activated donor substrates like UDP-galactose to various acceptor molecules. This enzymatic activity is crucial for synthesizing complex carbohydrates, including those containing alpha-D-galactosyl-(1->3)-D-galactose .

Research Applications : The ability to synthesize alpha-D-galactosyl-(1->3)-D-galactose through recombinant enzymes allows for the production of glycan structures that can be used in vaccine development and therapeutic applications. For instance, glycosylated proteins can enhance immunogenicity or stability, making them more effective as vaccines or therapeutic agents .

Pharmaceutical Development

Drug Delivery Systems : The conjugation of alpha-D-galactosyl-(1->3)-D-galactose with bioactive compounds has shown promise in improving their solubility and bioavailability. This modification can enhance the pharmacokinetics of hydrophobic drugs, enabling more efficient delivery systems .

Case Studies

StudyFocusFindings
Alpha-Gal Syndrome Investigation Examined the role of tick enzymesFound that silencing α-D-galactosidase reduced α-Gal levels significantly, implicating it in AGS onset
Xenotransplantation Research Explored α-Gal's role in graft rejectionIdentified synthetic α-Gal analogs as potential solutions to mitigate hyperacute rejection
Enzymatic Synthesis Study Investigated substrate specificity of α-(1→3) galactosyltransferaseDemonstrated high acceptor promiscuity, allowing for diverse glycan synthesis

Mechanism of Action

The mechanism of action of 3-O-α-D-Galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is essential for the biosynthesis of complex carbohydrates and glycoconjugates. The compound also interacts with glycosidases, which hydrolyze glycosidic bonds, releasing free sugars .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Linkage Variations

The α-(1→3) glycosidic bond in alpha-D-galactosyl-(1->3)-D-galactose contrasts with linkages in related compounds:

Compound Name Structure Glycosidic Linkages Key Features Biological Role References
alpha-D-galactosyl-(1->3)-D-galactose Disaccharide: Galactose-(α1→3)-Galactose α-(1→3) - Linear structure
- Terminal non-reducing α-D-galactose
- Carbohydrate allergen
- Binds lectins (e.g., Bandeiraea simplicifolia)
beta-D-GlcpNAc-(1->4)-alpha-D-Galp-(1->3)-D-Galp Trisaccharide: N-acetylglucosamine-(β1→4)-Galactose-(α1→3)-Galactose β-(1→4) and α-(1→3) - Branched structure
- Contains N-acetylglucosamine
- Associated with disease models (e.g., cell signaling anomalies)
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc-(1->3)-D-Galp Tetrasaccharide: Fucose-(α1→4)-[3-sulfated Galactose-(β1→3)]-GlcNAc-(β1→3)-Galactose α-(1→4), β-(1→3), sulfation - Sulfated galactose
- Branched with fucose and GlcNAc
- Cell adhesion
- Inflammation modulation
alpha-D-Galactosyl-(1->3)-1D-myo-inositol Galactose-(α1→3)-myo-inositol α-(1→3) - Inositol moiety instead of second galactose - Involved in galactose metabolism
- Antioxidant pathways

Key Observations:

  • Linkage Position and Stereochemistry : The α-(1→3) bond in the target compound contrasts with β-linkages (e.g., β-(1→4) in trisaccharides) and sulfated residues (e.g., 3-sulfated galactose in tetrasaccharides). These differences alter molecular recognition by enzymes and receptors .
  • Branching and Modifications : Sulfation, acetylation (e.g., N-acetylglucosamine), and additional residues (e.g., fucose) expand functional diversity, enabling roles in cell signaling and disease .

Comparative Toxicity and Therapeutic Potential

  • D-galactose metabolites (e.g., galactitol) are linked to reproductive toxicity and oxidative stress in aging models .
  • Therapeutic applications of galactose derivatives vary: free D-galactose alleviates AD , while sulfated tetrasaccharides modulate inflammation .

Biological Activity

Introduction

Alpha-D-galactosyl-(1→3)-D-galactose (often referred to as α-Gal) is a disaccharide composed of two galactose units linked by an α-(1→3) bond. This compound has garnered significant attention due to its biological activities, particularly in immunology and its role in allergic reactions. This article aims to provide a comprehensive overview of the biological activity associated with α-Gal, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of α-D-galactosyl-(1→3)-D-galactose can be represented as follows:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

This structure indicates that it is a carbohydrate, specifically a disaccharide, which plays a crucial role in various biological processes.

Physical Properties

PropertyValue
Molecular Weight342.30 g/mol
SolubilitySoluble in water
TasteSweet

Immunological Role

α-Gal is recognized as a significant allergen, particularly in the context of Alpha-Gal Syndrome (AGS) . This syndrome is characterized by an IgE-mediated hypersensitivity reaction to the carbohydrate epitope α-Gal, which is present in mammalian meat and certain medical products. The following points summarize its immunological implications:

  • Sensitization Mechanism : Individuals often become sensitized to α-Gal through bites from certain ticks, such as Amblyomma americanum. The tick saliva contains α-Gal epitopes that trigger the production of IgE antibodies against this carbohydrate .
  • Clinical Manifestations : Reactions to α-Gal can occur several hours after exposure to mammalian products, distinguishing it from typical food allergies. Symptoms may include urticaria, gastrointestinal distress, and anaphylaxis .

Influence on Cancer Biology

Recent studies have explored the potential of α-Gal in cancer biology. The presence of glycan structures like α-Gal on tumor cells can influence immune recognition and response:

  • Glycosylation of Therapeutics : Glycosylation with α-Gal has been shown to enhance the pharmacokinetic properties of anticancer agents, potentially improving their efficacy while reducing side effects .
  • Targeting Glycan Receptors : Tumor cells often overexpress specific sugar transporters (e.g., GLUT1), which can be targeted by glycosylated drugs that include α-Gal residues .

Case Study 1: Alpha-Gal Syndrome

A study involving patients with AGS highlighted the correlation between tick bites and subsequent allergic reactions to mammalian meat. Patients reported delayed reactions after consuming beef or pork products, leading to significant lifestyle changes due to dietary restrictions .

Case Study 2: Glycosylated Anticancer Agents

Research demonstrated that attaching α-Gal to chemotherapeutic agents improved their selectivity towards cancer cells by exploiting the overexpression of galactose receptors on these cells. This approach has shown promise in reducing toxicity while maintaining therapeutic efficacy against various cancers .

Enzymatic Activity

Research has identified key enzymes involved in the metabolism of α-Gal:

  • α-D-galactosidase (ADGal) : This enzyme cleaves terminal α-galactose moieties from glycoproteins and glycolipids, playing a crucial role in carbohydrate metabolism within ticks and potentially influencing AGS onset .
  • β-1,4-galactosyltransferase : Involved in synthesizing glycoconjugates containing galactose residues, this enzyme's activity is essential for proper glycan formation and function .

Immunological Studies

Immunoblotting techniques have revealed a significant reduction in α-Gal levels in silenced tick salivary glands lacking ADGal activity. This finding underscores the importance of this enzyme in maintaining the levels of allergenic epitopes presented to hosts during tick feeding .

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to confirm the α(1→3) glycosidic linkage in alpha-D-galactosyl-(1→3)-D-galactose?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR, is critical for identifying the anomeric configuration and glycosidic bond position. For instance, cross-peaks in 2D NMR (e.g., HSQC, NOESY) can resolve the α-linkage via characteristic chemical shifts (e.g., α-anomeric protons at ~5.0 ppm) and inter-residue nuclear Overhauser effects (NOEs) . Mass spectrometry (MS) with fragmentation analysis (e.g., CID or MALDI-TOF) further validates the molecular weight and linkage specificity .

Q. How is alpha-D-galactosyl-(1→3)-D-galactose synthesized in vitro, and what are common purification challenges?

  • Methodological Answer : Chemical synthesis often employs glycosyl donors (e.g., trichloroacetimidates) activated by Lewis acids (e.g., TMSOTf) to ensure stereoselective α(1→3) bond formation. Enzymatic synthesis using galactosyltransferases (e.g., B3GALNT1) with UDP-galactose as a donor is another approach . Purification challenges include separating regioisomers via HPLC (C18 or HILIC columns) and removing unreacted substrates, which require optimization of gradient elution and detection at 190–210 nm for carbohydrate visibility .

Q. What experimental models utilize D-galactose to study aging, and how is alpha-D-galactosyl-(1→3)-D-galactose implicated?

  • Methodological Answer : Rodent models (e.g., rats, mice) are administered D-galactose subcutaneously (100–300 mg/kg/day for 6–15 weeks) to induce oxidative stress and mimic aging phenotypes. Alpha-D-galactosyl-(1→3)-D-galactose may accumulate in tissues, contributing to advanced glycation end products (AGEs) measured via ELISA or fluorescence spectroscopy (ex/em: 370/440 nm). Behavioral tests (e.g., Morris water maze) and biomarkers (SOD, GSH) are used to assess cognitive decline and oxidative damage .

Advanced Research Questions

Q. How do contradictions in D-galactose administration routes (oral vs. parenteral) affect experimental outcomes related to gut microbiota?

  • Methodological Answer : Parenteral administration (e.g., subcutaneous) bypasses first-pass metabolism, reducing direct gut microbiota modulation compared to oral routes. However, shows parenteral D-galactose still alters microbiota via systemic AGEs or ROS, detectable via 16S rRNA sequencing of fecal samples. Researchers must control administration routes and validate microbiota changes using metagenomic analysis to reconcile discrepancies .

Q. What role does alpha-D-galactosyl-(1→3)-D-galactose play in enzymatic pathways involving B3GALNT1?

  • Methodological Answer : B3GALNT1 catalyzes the transfer of N-acetylgalactosamine (GalNAc) to alpha-D-galactosyl-(1→4)-beta-D-galactosyl substrates, forming globoside blood group antigens. Kinetic assays (e.g., UDP-GalNAc consumption measured via HPLC) and substrate competition studies (using synthetic alpha-D-galactosyl-(1→3)-D-galactose analogs) reveal its specificity. Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Q. How can researchers differentiate between oxidative stress and glycation as primary mechanisms in D-galactose-induced aging models?

  • Methodological Answer : Use dual-inhibition experiments:

  • Oxidative stress : Administer antioxidants (e.g., melatonin, 10 mg/kg orally) and measure ROS (dihydroethidium staining) and lipid peroxidation (TBARS assay).
  • Glycation : Co-treat with AGE inhibitors (e.g., aminoguanidine) and quantify AGEs via immunoblotting (anti-AGE antibodies).
    Comparative statistical analysis (ANOVA with post-hoc tests) identifies dominant pathways .

Q. What enzymatic tools are available for selective cleavage or modification of alpha-D-galactosyl-(1→3)-D-galactose?

  • Methodological Answer : Alpha-galactosidases (EC 3.2.1.22) from Aspergillus niger selectively hydrolyze α(1→3) linkages at pH 4.5–5.0, monitored by TLC or HPAEC-PAD. For modification, galactose dehydrogenases (EC 1.1.1.48) oxidize the terminal galactose to galactonic acid, detectable via NADH absorbance at 340 nm .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address heterogeneity in neurobehavioral outcomes across D-galactose-induced aging studies?

  • Methodological Answer : Conduct meta-analyses (e.g., random-effects models) to account for variability in administration protocols (dose, duration) and outcome measures (e.g., Y-maze vs. radial arm maze). Subgroup analyses by species (rats vs. mice) and biomarker panels (e.g., BDNF vs. Aβ42) can identify confounding factors .

Q. What strategies validate the specificity of alpha-D-galactosyl-(1→3)-D-galactose antibodies in immunohistochemistry?

  • Methodological Answer : Use knockout models (e.g., B3GALNT1/^{-/-} mice) to confirm antibody signal absence. Competitive ELISA with synthetic alpha-D-galactosyl-(1→3)-D-galactose and structural analogs (e.g., alpha-D-galactosyl-(1→4)-D-galactose) validates epitope specificity. Include blocking peptides in IHC protocols to reduce false positives .

Properties

CAS No.

7313-98-6

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1

InChI Key

QIGJYVCQYDKYDW-SDOYDPJRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.